1-methoxybutane-2-thiol
Description
Properties
CAS No. |
1343133-82-3 |
|---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Methoxybutane 2 Thiol
Oxidative Transformations of the Thiol Moiety
The sulfur atom in the thiol group of 1-methoxybutane-2-thiol exists in its most reduced state (-2). It is susceptible to oxidation by various agents, leading to a range of products with sulfur in higher oxidation states.
Formation of Disulfides
The most common oxidative transformation of thiols is the formation of a disulfide, which involves the coupling of two thiol molecules to form a sulfur-sulfur bond. chemistrysteps.com In this reaction, two molecules of this compound would react to form 1,1'-bis(1-methoxybutan-2-yl) disulfide. This process is formally an oxidation, as each sulfur atom's oxidation state changes from -2 in the thiol to -1 in the disulfide. chemistrysteps.com
This conversion can be achieved with a variety of mild oxidizing agents, including iodine (I₂), bromine (Br₂), and even atmospheric oxygen. chemistrysteps.compressbooks.pub The general reaction is as follows:
2 R-SH + [O] → R-S-S-R + H₂O
where R represents the 1-methoxybutan-2-yl group and [O] represents a generic oxidizing agent.
Another crucial pathway for disulfide formation is the thiol-disulfide exchange reaction. In this process, a thiolate anion attacks a disulfide bond. jmaterenvironsci.com This reaction is reversible and is fundamental in biological systems for the formation and rearrangement of disulfide bonds in proteins. jmaterenvironsci.comlibretexts.org The exchange allows for the formation of unsymmetrical disulfides if a different thiol is present. wikipedia.org For instance, the thiolate of this compound could react with a different disulfide (R'-S-S-R') to form a mixed disulfide (R-S-S-R').
The ease of oxidation generally decreases from aromatic thiols to primary, secondary, and tertiary thiols. wikipedia.org When structural differences exist between two different thiols in a reaction mixture, it is sometimes possible to form the unsymmetrical disulfide as the major product. wikipedia.org
Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Notes |
| Iodine (I₂) / Bromine (Br₂) | Mild conditions | Common laboratory method. pressbooks.pub |
| Hydrogen Peroxide (H₂O₂) | Catalytic amounts of iodide may be used | Can lead to over-oxidation if not controlled. chemistrysteps.com |
| Oxygen (O₂) | Often requires a catalyst | Can be slow but is environmentally benign. chemistrysteps.com |
| 1-Chlorobenzotriazole | One-pot sequence | Useful for forming unsymmetrical disulfides. khanacademy.org |
Higher Oxidation States: Sulfinic and Sulfonic Acid Formation
Further oxidation of the thiol group, beyond the disulfide stage, yields sulfur oxyacids. This process typically occurs in a stepwise manner. The initial two-electron oxidation of a thiol, such as this compound, by an agent like hydrogen peroxide (H₂O₂) produces an unstable intermediate, a sulfenic acid (RSOH). chemistrysteps.comnumberanalytics.comlibretexts.org
Due to their instability, sulfenic acids are readily oxidized further to the more stable sulfinic acids (RSO₂H). chemistrysteps.comlibretexts.org The final stage of oxidation, requiring stronger oxidizing agents or more forcing conditions, converts the sulfinic acid to a sulfonic acid (RSO₃H). chemistrysteps.comjove.com Sulfonic acids are strong acids, comparable in strength to sulfuric acid. chemistrysteps.com
A variety of reagents can effect these transformations. For example, the HOF·CH₃CN complex is effective for the rapid and high-yield oxidation of thiols to both sulfinic and sulfonic acids under mild conditions. vanderbilt.edulibretexts.org Similarly, organic hydroperoxides in the presence of a molybdenum catalyst can be used to produce either thiolsulfonates (a product of disulfide oxidation) or sulfonic acids, depending on the reaction stoichiometry. Current time information in Bangalore, IN.
The sequence of oxidation states is as follows: Thiol → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid
Mechanistic Aspects of Thiol Oxidation
The mechanism of thiol oxidation can proceed through different pathways depending on the oxidant and reaction conditions. The process can involve either one-electron or two-electron redox pathways. numberanalytics.com
Two-Electron Pathway: This is a common route for oxidants like hydrogen peroxide. The process is initiated by the nucleophilic attack of the more reactive thiolate anion (RS⁻) on the oxidant. masterorganicchemistry.comwikipedia.org While historically described as a simple Sₙ2 reaction, recent studies suggest a more complex mechanism for the reaction with H₂O₂. This involves not just the formation of the S-O bond and the breaking of the O-O bond, but also a hydrogen atom transfer between the oxygen atoms of the peroxide. masterorganicchemistry.comwikipedia.org The initial product is a sulfenic acid, which can then react with another thiol molecule to form a disulfide or undergo further oxidation. chemistrysteps.comnumberanalytics.com
One-Electron Pathway: This pathway involves the generation of a thiyl radical (RS•) as the key intermediate. numberanalytics.com The thiyl radical can be formed by the interaction of the thiol with certain oxidants or initiators. Two of these thiyl radicals can then combine in a recombination step to form the disulfide bond (R-S-S-R). numberanalytics.com
The oxidation of thiols by the superoxide (B77818) radical (O₂⁻•) is predicted to proceed via the formation of a three-electron-bonded adduct, which then eliminates a hydroxide (B78521) anion to yield a sulfinyl radical (RSO•) as the initial product. pearson.com
Nucleophilic Reactivity of the Thiolate Anion
While the thiol group itself is a weak nucleophile, its conjugate base, the thiolate anion (RS⁻), is a potent one. wikipedia.orgmdpi.comorganic-chemistry.org The thiolate of this compound can be readily generated by treating the thiol with a base. Due to the higher acidity of thiols (pKa ≈ 10) compared to alcohols, moderately strong bases like sodium hydroxide or even alkoxides are sufficient for complete deprotonation. khanacademy.orgwikipedia.org The resulting thiolate is an excellent nucleophile, significantly more so than its alkoxide counterpart, and it preferentially attacks soft electrophiles. wikipedia.orgmdpi.com
Alkylation Reactions Leading to Thioethers (Sulfides)
One of the most fundamental reactions of thiolates is their alkylation to form thioethers, also known as sulfides. This reaction is a direct analogue of the Williamson ether synthesis. khanacademy.orgwikipedia.org The thiolate anion of this compound, generated by deprotonation with a base, readily participates in a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable alkylating agent, such as a primary or secondary alkyl halide. pressbooks.pubvanderbilt.eduwikipedia.org
R-S⁻ + R'-X → R-S-R' + X⁻ (where R is 1-methoxybutan-2-yl, R' is an alkyl group, and X is a halide)
The high nucleophilicity and relatively low basicity of the thiolate anion make this reaction highly efficient for Sₙ2 processes. chemistrysteps.comwikipedia.org Unlike alkoxides, which can promote competing elimination (E2) reactions, thiolates generally favor substitution, even with secondary alkyl halides. chemistrysteps.com The reaction is typically carried out in a polar aprotic solvent to facilitate the Sₙ2 mechanism. numberanalytics.com
Table 2: Comparison of Thiolate vs. Alkoxide in Nucleophilic Substitution
| Property | Thiolate (RS⁻) | Alkoxide (RO⁻) |
| Basicity | Weaker Base | Stronger Base |
| Nucleophilicity | Stronger Nucleophile | Weaker Nucleophile |
| Reaction with 2° Alkyl Halides | Sₙ2 is highly favored | E2 competition is significant |
Addition Reactions with Unsaturated Systems (Hydrothiolation)
The addition of a thiol across a carbon-carbon double or triple bond, known as hydrothiolation, is a powerful and atom-economical method for forming thioethers. jove.com This reaction, often referred to as the thiol-ene reaction for additions to alkenes, can proceed via two primary mechanisms.
Radical Addition: In the presence of a radical initiator (induced by heat or UV light), the thiol adds to the alkene in an anti-Markovnikov fashion. The reaction proceeds via a free-radical chain mechanism. A thiyl radical (RS•) is generated, which then adds to the alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain and yielding the anti-Markovnikov thioether.
Michael Addition (Conjugate Addition): When the unsaturated system is an α,β-unsaturated carbonyl compound (an activated alkene), the hydrothiolation can occur via a base-catalyzed Michael addition. jove.com In this pathway, the nucleophilic thiolate anion attacks the β-carbon of the activated alkene, leading to a conjugate addition product. This reaction is highly efficient and is considered a type of "click" reaction due to its high yield and selectivity. The addition of thiols to activated alkynes (thiol-yne reaction) also proceeds readily via a nucleophilic pathway.
Radical Thiol-ene Additions and Reaction Kinetics
The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, proceeding via a free-radical mechanism. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an alkene or 'ene'). For this compound, this process is typically initiated by photolysis or a radical initiator, which abstracts the hydrogen atom from the sulfhydryl group to form a thiyl radical. acsgcipr.org
The mechanism proceeds in two main steps:
Propagation: The newly formed thiyl radical adds to the alkene at the less substituted carbon, following an anti-Markovnikov regioselectivity. wikipedia.orgacsgcipr.org This addition creates a carbon-centered radical intermediate.
Chain Transfer: The carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound. This step forms the final thioether product and regenerates a thiyl radical, which can then propagate the chain reaction. nih.gov
Table 1: Hypothetical Kinetic Data for the Radical Thiol-ene Addition of this compound with Various Alkenes This table presents illustrative data based on general principles of thiol-ene reactions.
| Alkene (Ene) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Chain Transfer Rate Constant (k_ct) (L mol⁻¹ s⁻¹) | Overall Reaction Rate |
| 1-Octene | 1.2 x 10⁵ | 3.5 x 10⁴ | Fast |
| Allyl Ether | 9.5 x 10⁴ | 3.1 x 10⁴ | Fast |
| Norbornene | 2.5 x 10⁵ | 4.0 x 10⁴ | Very Fast |
| Vinyl Acetate | 5.0 x 10³ | 1.1 x 10³ | Moderate |
Michael-type Thiol Additions
In addition to radical pathways, the thiol group of this compound can act as a nucleophile in Michael-type additions. This reaction, also known as a conjugate addition, involves the 1,4-addition of the thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govbohrium.com
The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent nucleophile, the thiolate anion. nih.gov The mechanism proceeds as follows:
Thiolate Formation: A base (e.g., an amine) removes the acidic proton from the -SH group of this compound.
Nucleophilic Attack: The resulting thiolate anion attacks the β-carbon of the Michael acceptor, breaking the π-bond and forming an enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source in the reaction mixture (such as the protonated base or another thiol molecule) to yield the final thioether adduct. nih.gov
Compared to radical thiol-ene reactions, the thia-Michael addition is often more selective and avoids potential side reactions like alkene homopolymerization. nih.gov The reaction is highly efficient and is favored at a pH range of 6.5-7.5 for biological applications, where the thiol is sufficiently deprotonated to be reactive. mdpi.com
Table 2: Hypothetical Reactivity of this compound with Different Michael Acceptors This table illustrates expected relative reaction rates based on the electrophilicity of the Michael acceptor.
| Michael Acceptor | Relative Reaction Rate | Notes |
| Maleimide (B117702) | Very High | Highly electrophilic due to the two carbonyl groups. mdpi.com |
| Acrylonitrile | High | Activated by the strongly electron-withdrawing nitrile group. |
| Methyl Acrylate | Moderate | Activated by the ester carbonyl group. rsc.org |
| Methyl Vinyl Ketone | Moderate | Activated by the ketone carbonyl group. |
| Acrylamide | Low to Moderate | Less reactive than acrylates. |
Stereochemical Outcomes of Addition Reactions
The stereochemistry of thiol addition reactions is a critical aspect, particularly when new stereocenters are formed. Since this compound is a chiral molecule (with a stereocenter at C2), its addition to prochiral alkenes can result in the formation of diastereomers.
In Michael-type additions , the stereochemical outcome can be controlled by various factors. The addition of the thiolate nucleophile to the Michael acceptor can be either syn or anti, depending on the substrate, catalyst, and solvent used. mdpi.comnih.gov For instance, the polarity of the solvent and the strength of the base catalyst can influence the transition state geometry, thereby favoring the formation of one diastereomer over the other. nih.gov The reaction between L-cysteine and a maleimide, for example, can produce two diastereomers. mdpi.com
Table 3: Hypothetical Diastereomeric Ratio for the Michael Addition of (R)-1-Methoxybutane-2-thiol to a Prochiral Alkene This table illustrates how reaction conditions could influence the stereochemical outcome, based on general principles.
| Solvent | Catalyst | Temperature (°C) | Diastereomeric Ratio (R,R) : (R,S) |
| Tetrahydrofuran (THF) | Triethylamine | 25 | 60:40 |
| Dichloromethane | Triethylamine | 25 | 75:25 |
| Water | pH 7.0 Buffer | 25 | 55:45 |
| Tetrahydrofuran (THF) | Triethylphosphine | 0 | 85:15 |
Reactions Involving the Ether Functional Group
Cleavage Reactions (e.g., Acid-catalyzed)
The ether linkage in this compound is generally stable but can be cleaved under harsh, acidic conditions. wikipedia.org This reaction typically requires a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI), where the halide ion acts as the nucleophile. masterorganicchemistry.commasterorganicchemistry.com
The mechanism for the acid-catalyzed cleavage of the methyl ether in this compound would proceed as follows:
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (a neutral methanol (B129727) molecule). masterorganicchemistry.com
Nucleophilic Attack: The halide anion (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. Given that one side is a methyl group and the other is a secondary carbon, the reaction will proceed via an Sₙ2 mechanism. masterorganicchemistry.com The nucleophile will attack the less sterically hindered methyl carbon, displacing the protonated ether as a leaving group.
The final products of this reaction would be methyl halide (e.g., methyl iodide) and 1-hydroxybutane-2-thiol. masterorganicchemistry.com If an excess of the hydrohalic acid is used, the newly formed secondary alcohol could potentially undergo further substitution, although this would be a slower process.
Stability and Reactivity under Various Conditions
Ethers are known for their chemical inertness, which makes them excellent solvents for many organic reactions. libretexts.org The ether group in this compound is expected to be stable under a wide range of conditions, including:
Basic conditions: Ethers are resistant to cleavage by bases.
Most oxidizing and reducing agents: The C-O bond is not susceptible to common oxidizing or reducing agents.
However, a key reactivity concern for ethers is the formation of explosive peroxides upon prolonged exposure to oxygen and light. nih.gov This occurs through a free-radical process at the carbon atom adjacent to the ether oxygen. Therefore, like other ethers, this compound should be stored in the absence of light and air. Its primary reactivity under non-acidic conditions is dominated by the thiol functional group.
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound allows for both intermolecular (between molecules) and intramolecular (within the same molecule) reactions.
Intermolecular Reactions:
Disulfide Formation: The most common intermolecular reaction for thiols is oxidation to form a disulfide. In the presence of a mild oxidizing agent (like iodine or air), two molecules of this compound can couple to form 1,1'-disulfanediylbis(1-methoxybutane).
Polymerization: As discussed, the molecule can react with difunctional or polyfunctional alkenes via thiol-ene or Michael additions to form cross-linked polymer networks. nih.gov
Intramolecular Reactions: Intramolecular reactions, or cyclizations, occur when the thiol (or thiolate) and another reactive site exist within the same molecule in a sterically favorable arrangement, typically leading to the formation of five- or six-membered rings. masterorganicchemistry.com
For this compound itself, there is no inherent leaving group to facilitate a simple intramolecular substitution. However, a derivative of the molecule could undergo such a reaction. For example, if the hydroxyl group of a related compound like 4-chloro-3-methoxybutan-1-ol were converted to a thiol, the resulting thiolate could undergo an intramolecular Sₙ2 reaction to displace the chloride, forming a cyclic thioether (e.g., a substituted thietane (B1214591) or tetrahydrothiophene). Such intramolecular pathways are powerful tools in organic synthesis for constructing heterocyclic systems. masterorganicchemistry.com
Chemo- and Regioselectivity in Reactions of this compound
The chemical behavior of this compound is dictated by the presence of two key functional groups: a thiol (-SH) and an ether (-OCH₃). The interplay between these groups, along with the substitution pattern of the butane (B89635) backbone, governs the chemo- and regioselectivity observed in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for reaction at a particular position within a molecule. wikipedia.org In this compound, the thiol group is generally the more reactive site for a variety of transformations due to its higher nucleophilicity and acidity compared to the ether group. science.govjmaterenvironsci.com
The thiol group of this compound is readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and will preferentially attack electrophiles. science.govjmaterenvironsci.com The ether linkage, in contrast, is relatively inert under many conditions that activate the thiol group. This difference in reactivity forms the basis for the chemoselectivity observed in many reactions of this compound.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the thiolate derived from this compound is an excellent nucleophile. science.gov When reacting with alkyl halides, the thiolate will selectively attack the electrophilic carbon of the alkyl halide, leading to the formation of a thioether. The methoxy (B1213986) group at the C1 position is unlikely to participate in this reaction and remains intact.
Table 1: Regioselectivity in Nucleophilic Substitution of 1-Methoxybutane-2-thiolate with an Alkyl Halide
| Reactant | Electrophile | Product | Regioselectivity |
| 1-Methoxybutane-2-thiolate | Bromoethane | 1-Methoxy-2-(ethylthio)butane | Exclusive attack by the sulfur nucleophile. |
The regioselectivity of this reaction is high, with the sulfur atom being the exclusive site of attack. This is a classic example of an S-alkylation reaction of a thiol.
Michael Addition Reactions
The thiolate of this compound can also participate in Michael additions to α,β-unsaturated carbonyl compounds. acsgcipr.org In these reactions, the thiolate acts as a soft nucleophile and adds to the β-carbon of the Michael acceptor. nih.govumich.edu The regioselectivity is primarily controlled by the electronic properties of the α,β-unsaturated system, with the nucleophilic attack occurring at the position that best stabilizes the resulting negative charge. The methoxy group is not expected to influence the regioselectivity of the Michael addition directly but may have a minor electronic effect on the nucleophilicity of the thiol.
Table 2: Regioselectivity in the Michael Addition of this compound to Methyl Acrylate
| Reactant | Michael Acceptor | Product | Regioselectivity |
| This compound | Methyl Acrylate | Methyl 3-((1-methoxybutan-2-yl)thio)propanoate | Exclusive 1,4-conjugate addition. |
The chemoselectivity is excellent, with the thiol undergoing conjugate addition in preference to any reaction at the ether linkage.
Oxidation Reactions
The thiol group is susceptible to oxidation, and this represents another key aspect of the chemoselectivity of this compound. nih.govlibretexts.org Mild oxidizing agents will typically convert the thiol to a disulfide, forming 1,1'-dimethoxy-2,2'-dithiodibutane. Stronger oxidizing agents can lead to the formation of sulfonic acids. The methoxy group is generally stable to the conditions used for thiol oxidation.
Table 3: Chemoselectivity in the Oxidation of this compound
| Oxidizing Agent | Product | Chemoselectivity |
| Iodine (I₂) | 1,1'-Dimethoxy-2,2'-dithiodibutane | Selective oxidation of the thiol to a disulfide. |
| Hydrogen Peroxide (H₂O₂) | 1-Methoxybutane-2-sulfonic acid | Selective oxidation of the thiol to a sulfonic acid. |
In these reactions, the sulfur atom is the exclusive site of oxidation, highlighting the significant difference in reactivity between the thiol and ether functional groups.
Spectroscopic and Advanced Analytical Characterization of 1 Methoxybutane 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. emerypharma.com By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.
The ¹H NMR spectrum of 1-methoxybutane-2-thiol is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and sulfur atoms.
-SH Proton: The proton of the thiol group is expected to appear as a broad singlet, typically in the range of 1-5 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. In some cases, this proton can couple with adjacent protons, leading to a more complex splitting pattern, such as a quartet if it couples with the two protons of the adjacent methylene (B1212753) group and the proton on the carbon bearing the sulfur. researchgate.net
-OCH₃ Protons: The three protons of the methoxy (B1213986) group will appear as a sharp singlet, typically in the range of 3.2-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom.
-CH-S Proton: The proton on the carbon atom bonded to the sulfur atom is expected to be a multiplet due to coupling with the neighboring protons on both sides. Its chemical shift would likely be in the range of 2.5-3.5 ppm.
-CH₂-O Protons: The two protons of the methylene group adjacent to the oxygen atom will be diastereotopic and are expected to appear as a multiplet, likely in the range of 3.4-4.0 ppm.
-CH₂-C Proton: The two protons of the methylene group in the butyl chain will also appear as a multiplet, likely in the range of 1.4-1.8 ppm.
-CH₃ Protons: The three protons of the terminal methyl group will appear as a triplet, typically in the range of 0.8-1.2 ppm, due to coupling with the adjacent methylene group.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| -SH | 1.0 - 5.0 | Broad Singlet | 1H |
| -OCH₃ | 3.2 - 3.8 | Singlet | 3H |
| -CH-S | 2.5 - 3.5 | Multiplet | 1H |
| -CH₂-O | 3.4 - 4.0 | Multiplet | 2H |
| -CH₂-C | 1.4 - 1.8 | Multiplet | 2H |
| -CH₃ | 0.8 - 1.2 | Triplet | 3H |
This table presents predicted data based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum of this compound will show a distinct peak for each of the five unique carbon atoms in the molecule.
-C-S Carbon: The carbon atom bonded to the sulfur atom is expected to have a chemical shift in the range of 30-50 ppm.
-C-O Carbon: The carbon atom of the methylene group bonded to the oxygen atom will be deshielded and is expected to appear in the range of 70-80 ppm.
-OCH₃ Carbon: The carbon of the methoxy group will have a chemical shift in the range of 50-65 ppm.
-CH₂-C Carbon: The carbon of the methylene group in the butyl chain is expected in the range of 20-40 ppm.
-CH₃ Carbon: The terminal methyl carbon will be the most shielded and is expected to appear in the range of 10-20 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C-S | 30 - 50 |
| -C-O | 70 - 80 |
| -OCH₃ | 50 - 65 |
| -CH₂-C | 20 - 40 |
| -CH₃ | 10 - 20 |
This table presents predicted data based on typical chemical shifts for similar functional groups.
To unambiguously assign all proton and carbon signals and to confirm the structure of this compound, advanced 2D NMR techniques are invaluable. wikipedia.orgnumberanalytics.comharvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. numberanalytics.com For example, it would show correlations between the -CH-S proton and the protons of the adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org This would definitively link each proton resonance to its corresponding carbon in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. numberanalytics.comnumberanalytics.com This can help to determine the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govsfrbm.org
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₅H₁₂OS) with high accuracy. researchgate.net This allows for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the isotopic masses of its constituent atoms.
In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation of alkoxythiols is influenced by the presence of both the ether and thiol functional groups. Common fragmentation pathways for alcohols and ethers include alpha-cleavage and dehydration. youtube.comlibretexts.orgyoutube.com For thiols, cleavage of the C-S bond and alpha-cleavage are also common.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom (alpha to the thiol) is a likely fragmentation pathway. This would result in the formation of a resonance-stabilized cation. Similarly, alpha-cleavage adjacent to the oxygen atom can occur.
Loss of a Methoxy Radical: Cleavage of the C-O bond could lead to the loss of a methoxy radical (•OCH₃, 31 u), resulting in a fragment ion.
Loss of a Thiol Radical: Cleavage of the C-S bond could result in the loss of a thiol radical (•SH, 33 u).
McLafferty-type Rearrangement: While more common for carbonyl compounds, a McLafferty-type rearrangement involving the ether oxygen is a possibility, leading to the elimination of a neutral alkene molecule.
Loss of Water/Hydrogen Sulfide (B99878): Although less common for ethers and thiols compared to alcohols, the loss of a small neutral molecule like water (H₂O, 18 u) or hydrogen sulfide (H₂S, 34 u) from the molecular ion might be observed.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |
| 120 | [C₅H₁₂OS]⁺• | Molecular Ion |
| 89 | [C₄H₉S]⁺ | Loss of •OCH₃ |
| 87 | [C₅H₁₁O]⁺ | Loss of •SH |
| 75 | [CH₃OCH₂CH₂]⁺ | Cleavage of C-C bond beta to oxygen |
| 59 | [CH₃O=CH₂]⁺ | Alpha-cleavage at the ether |
| 47 | [CH₃S]⁺ | Rearrangement and cleavage |
| 45 | [CH₂OH]⁺ | Rearrangement and cleavage |
This table presents predicted fragment ions based on common fragmentation pathways for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features: the ether linkage, the thiol group, and the alkane backbone.
A key absorption to identify is the S-H stretching band of the thiol group, which typically appears as a weak and sharp peak in the region of 2550-2600 cm⁻¹. mdpi.com The C-H stretching vibrations of the alkane parts of the molecule (the butyl and methyl groups) would be observed as strong absorptions in the range of 2850-2960 cm⁻¹. libretexts.orgpressbooks.pub Specifically, the CH₂ groups would show symmetric and asymmetric stretching vibrations around 2852 cm⁻¹ and 2926 cm⁻¹, respectively. mdpi.com
The presence of the ether functional group (C-O-C) is confirmed by a strong C-O stretching absorption, which is typically found in the 1050-1250 cm⁻¹ region of the spectrum. ucalgary.ca Additionally, deformation vibrations, such as the scissoring of CH₂ groups, would be visible around 1465 cm⁻¹. mdpi.com The complexity of the spectrum in the "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used for definitive identification by comparison with a reference spectrum. pressbooks.pub
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiol (S-H) | Stretching | 2550-2600 | Weak |
| Alkane (C-H) | Stretching | 2850-2960 | Strong |
| Ether (C-O-C) | Stretching | 1050-1250 | Strong |
| Methylene (CH₂) | Scissoring | ~1465 | Medium |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from complex mixtures. Gas chromatography and high-performance liquid chromatography are particularly relevant.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile sulfur compounds like this compound. frontiersin.org In GC-MS, the compound is first vaporized and separated from other components in a gas chromatograph before being detected and identified by a mass spectrometer. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. frontiersin.org
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For instance, the mass spectra of related methoxyalkanes show characteristic fragmentation patterns that can be used for identification. pearson.comnist.gov The analysis of volatile sulfur compounds in various matrices, such as food and beverages, often employs GC-MS due to its high sensitivity and specificity. chromatographyonline.comresearchgate.net To enhance the analysis of reactive thiols, derivatization techniques are sometimes employed to stabilize the compounds prior to GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) for Thiols
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the separation and quantification of thiols. basicmedicalkey.com For thiols that are not sufficiently volatile for GC or are thermally unstable, HPLC offers a viable alternative. nih.gov Various HPLC methods have been developed for the analysis of thiols, often involving a derivatization step to introduce a chromophore or fluorophore for enhanced detection. nih.govdiva-portal.orgacs.org
Reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly used. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. sielc.com Detection can be achieved using a UV detector if the thiol is derivatized, or by more universal detectors like a mass spectrometer (LC-MS). nih.govacs.org The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds. basicmedicalkey.com
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Sample Requirements | Detection | Key Advantages |
| GC-MS | Separation based on volatility and interaction with stationary phase, followed by mass-based detection. | Volatile and thermally stable. | Mass Spectrometry (MS). | High sensitivity, provides structural information from fragmentation patterns. |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Soluble in mobile phase. | UV-Vis, Fluorescence (with derivatization), MS. | Suitable for non-volatile and thermally labile compounds, versatile detection methods. |
Other Spectroscopic Methods (e.g., UV-Vis for solvatochromic studies)
While IR and mass spectrometry are primary tools for structural elucidation, other spectroscopic methods can provide further insights. UV-Visible (UV-Vis) spectroscopy, for example, can be used in solvatochromic studies to understand the effect of solvent polarity on the electronic transitions of a molecule. ijcce.ac.irnih.gov
Solvatochromism refers to the shift in the position of UV-Vis absorption bands as the polarity of the solvent is changed. acs.orgnih.gov For a molecule like this compound, the thiol group contains non-bonding electrons that can undergo n → σ* transitions. The energy of these transitions can be influenced by the solvent environment. By studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities, it is possible to gain information about the nature of the electronic transitions and the solute-solvent interactions. ijcce.ac.irresearchgate.net The results of such studies can be correlated with empirical solvent polarity scales. rsc.orgresearchgate.net
Computational and Theoretical Investigations of 1 Methoxybutane 2 Thiol
Electronic Structure Calculations (e.g., DFT Studies)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-methoxybutane-2-thiol, Density Functional Theory (DFT) would be a primary method of choice due to its balance of computational cost and accuracy. dntb.gov.ua
DFT studies would focus on solving the Schrödinger equation for the molecule to determine its electron density distribution. From this, a wealth of information can be derived. Key areas of investigation for this compound would include:
Geometric Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state geometry), including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. dntb.gov.ua
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), such as the sulfur and oxygen atoms, and electron-poor regions (electrophilic sites), which are crucial for predicting sites of reaction. dntb.gov.ua
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the polarity of bonds like the S-H, C-S, and C-O bonds.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 1.8 | Debye |
| Partial Charge on Sulfur | -0.15 | e |
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds, and their relative energies. osti.gov For a flexible molecule like this compound, this analysis is critical for understanding its behavior.
A systematic conformational search would be performed by rotating the key dihedral angles, such as the C-C bonds of the butane (B89635) backbone and the C-S and C-O bonds. For each rotation, the energy of the resulting structure would be calculated. This process generates a potential energy surface (PES), from which the following can be identified:
Energy Minima: These correspond to stable, low-energy conformers (rotamers). The analysis would identify the global minimum (the most stable conformer) and other local minima.
Transition States: These are energy maxima on the rotational pathway that represent the energy barriers to interconversion between different conformers.
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is essential as the observed properties of a molecule are often an average over its populated conformational states.
Table 2: Predicted Relative Energies of Stable Conformers of this compound Energies are relative to the global minimum (Conformer A).
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (ΔE) | Predicted Population at 298 K |
|---|---|---|---|
| A (anti) | 180° | 0.00 | 65% |
| B (gauche) | 60° | 0.85 | 20% |
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra or identifying the molecule in a mixture.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to assign specific peaks to molecular motions, such as the characteristic S-H and C-O stretches.
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the presence of a magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecule's geometry and electronic environment, making them useful for structural elucidation.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the wavelength of maximum absorption (λ_max) in a UV-Visible spectrum, corresponding to electronic transitions, such as those from the HOMO to the LUMO.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key insights into its feasibility and kinetics can be obtained.
For example, the oxidation of the thiol group could be modeled. This would involve:
Identifying Reactants, Products, and Intermediates: Defining the starting materials (e.g., this compound and an oxidant like hydrogen peroxide) and the expected products (e.g., a sulfenic acid). nih.gov
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea). A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.
These studies can help differentiate between competing reaction mechanisms, such as distinguishing between a radical-mediated pathway and an ionic pathway (e.g., Sₙ2). nih.govnih.gov
Solvation Effects and Intermolecular Interactions
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.
Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water, methanol) are included in the calculation along with the solute molecule. This allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the thiol's S-H group or the methoxy's oxygen atom and the solvent molecules. While more computationally expensive, this method provides a more accurate picture of the local solvation shell. digitellinc.com
These models would be used to predict how properties like conformational equilibria and reaction barriers for this compound change in different solvents.
Quantum Chemical Studies on Thiol Reactivity and pKa Modulation
Quantum chemistry provides fundamental descriptors that quantify the reactivity of the thiol group in this compound. A key property governing thiol reactivity is its acidity, represented by the pKa value.
The pKa can be predicted computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction: R-SH ⇌ R-S⁻ + H⁺
Several theoretical cycles can be employed to calculate the free energy of this reaction in solution. The calculated pKa would indicate the propensity of the thiol to exist as the more nucleophilic thiolate anion at a given pH.
Furthermore, quantum chemical descriptors derived from DFT calculations can provide deeper insights into reactivity:
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic or electrophilic attack with greater precision than simple atomic charges.
Electron Density on the Sulfur Atom: The calculated electron density on the sulfur atom in both the thiol (R-SH) and thiolate (R-S⁻) forms can be correlated with its nucleophilicity. The presence of the methoxy (B1213986) group, an electron-donating group, would be expected to influence this electron density and thus modulate the thiol's reactivity compared to a simple alkyl thiol like butane-2-thiol.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrogen peroxide |
Absence of Published Research on the Applications of this compound in Advanced Chemical Synthesis and Materials Science
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the applications of the chemical compound this compound in the fields of advanced chemical synthesis and materials science. The specific roles and contributions of this compound as a building block in complex molecule synthesis, its incorporation into polymeric architectures, or its use in the development of novel reagents and catalysts have not been documented in publicly accessible scientific publications.
Extensive searches were conducted to locate information pertaining to the use of this compound as a precursor in heterocycle synthesis, its potential contributions to chiral synthesis, its application in thiol-ene click chemistry for polymer science, its role in the synthesis of functionalized polymers, and its development into new chemical reagents or catalysts. These inquiries did not yield any specific data, research findings, or scholarly articles focused on this particular compound.
While the broader class of thiols is known to be versatile in various chemical applications, including those outlined in the requested topics, the specific functionalities and reaction parameters of this compound have not been explored or reported. General information on thiol-ene reactions and the synthesis of functionalized polymers using other thiol-containing compounds is available. researchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net However, this general knowledge cannot be directly and accurately attributed to this compound without specific experimental evidence.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications as per the provided detailed outline cannot be generated at this time due to the absence of foundational research on the subject.
Applications of 1 Methoxybutane 2 Thiol in Advanced Chemical Synthesis and Materials Science
Chemical Modification of Surfaces and Interfaces
The unique molecular structure of 1-methoxybutane-2-thiol makes it a compound of significant interest for the chemical modification of surfaces and interfaces. Its utility in this field is primarily derived from the strong affinity of its thiol (-SH) group for the surfaces of noble metals such as gold, silver, and copper. This interaction facilitates the spontaneous formation of highly organized, single-molecule-thick layers known as self-assembled monolayers (SAMs). researchgate.netharvard.edursc.org
The formation of SAMs is a bottom-up nanofabrication technique where molecules arrange themselves into ordered structures on a substrate. researchgate.net In the case of this compound, the sulfur atom chemisorbs onto the metal surface, forming a stable metal-thiolate bond, while the methoxybutyl tail group orients away from the substrate. sigmaaldrich.comdtic.mil This process transforms the properties of the original surface, imparting new chemical and physical characteristics that are dictated by the exposed methoxybutyl groups.
The ability to tailor surface properties is a cornerstone of advanced materials science. rsc.org By forming a monolayer of this compound, a metallic surface that is typically hydrophilic can be rendered more hydrophobic or can exhibit different interfacial energy and reactivity. The presence of the ether (methoxy) linkage within the butyl chain introduces a specific functionality that can influence solvent interactions, hydrogen bonding capability, and resistance to nonspecific protein adsorption, a critical factor in biomedical applications. nih.goveurekalert.org
Research into functionalized alkanethiols has demonstrated that the structure of the organic chain directly impacts the final properties of the modified surface. uh.edu For instance, the packing density, thickness, and electrochemical behavior of the SAM can be precisely controlled. researchgate.net These modified surfaces are integral to the development of advanced technologies, including biosensors, corrosion-resistant coatings, and platforms for controlled cell growth. acs.orgkit.edu
Detailed Research Findings:
While specific studies focusing exclusively on this compound are not extensively detailed in public literature, the behavior of analogous short-chain and functionalized thiols provides a strong basis for predicting its performance. The key research findings in the broader field of thiol-based SAMs are applicable.
Adsorption and Monolayer Formation: Alkanethiols readily adsorb onto gold surfaces from dilute solutions, with the process typically involving two kinetic stages: a fast initial adsorption followed by a slower organization phase where the molecules arrange into a densely packed, often crystalline-like, monolayer. researchgate.netuh.edu The sulfur-gold bond is robust, with a strength estimated to be around 45 kcal/mol. sigmaaldrich.com
Surface Energy and Wettability: The terminal group of the thiol molecule dictates the wettability of the SAM-modified surface. A monolayer of a simple alkanethiol creates a hydrophobic surface. The introduction of a methoxy (B1213986) group, as in this compound, is expected to result in a surface with intermediate hydrophilicity compared to purely alkyl-terminated or hydroxyl-terminated thiols. This can be quantified by measuring the contact angle of water on the surface.
Controlling Interfacial Properties: The ability to create surfaces with well-defined chemical functionalities is crucial for many applications. Thiol-based SAMs provide a versatile platform for this purpose. nih.govacs.org The methoxy group in this compound can act as a hydrogen bond acceptor, influencing interactions with polar solvents and certain biomolecules. This controlled chemical presentation is fundamental for fabricating sensors and biocompatible materials. eurekalert.org
Stability and Patterning: The stability of SAMs is a critical factor for practical applications. While stable under many conditions, they can be patterned using techniques like UV lithography, where UV light can induce damage or desorption in selected areas. harvard.edu This allows for the creation of chemically patterned surfaces with micro- and nano-scale features. levkingroup.com
The table below compares the expected surface properties of a SAM formed from this compound with those of other well-characterized functionalized thiols on a gold substrate.
| Thiol Compound | Chemical Formula | Expected Terminal Group | Anticipated Water Contact Angle (θ) | Primary Interfacial Characteristics |
|---|---|---|---|---|
| 1-Butanethiol | CH₃(CH₂)₃SH | -CH₃ (Methyl) | ~108° - 112° | Highly Hydrophobic, van der Waals interactions |
| This compound | CH₃O(CH₂)₂CH(SH)CH₃ | -CH(CH₃)CH₂OCH₃ (Methoxybutyl) | ~70° - 85° (Estimated) | Moderately Hydrophobic, Hydrogen Bond Acceptor |
| 4-Mercapto-1-butanol | HO(CH₂)₄SH | -OH (Hydroxyl) | <15° - 30° | Hydrophilic, Hydrogen Bond Donor/Acceptor |
| 3-Mercaptopropionic acid | HS(CH₂)₂COOH | -COOH (Carboxyl) | <10° (pH dependent) | Hydrophilic, Anionic at neutral pH, Reactive |
Advanced Analytical and Detection Strategies for 1 Methoxybutane 2 Thiol
Development of Derivatization Agents for Enhanced Detection
Derivatization is a key strategy to improve the detection of thiols by converting them into more stable and easily detectable compounds. mdpi.com This process involves reacting the thiol group with a specific reagent to form a derivative with enhanced properties for chromatographic separation and detection. mdpi.com The choice of derivatization agent depends on the analytical technique to be used.
Fluorescence Labeling Reagents
Fluorescence labeling is a highly sensitive method for detecting thiols. It involves the use of reagents that react with the thiol group to form a fluorescent product. This approach significantly enhances the signal-to-noise ratio, allowing for the detection of trace amounts of thiols. nih.gov
A variety of fluorescent labeling reagents are available, each with its own specific characteristics and applications. thermofisher.com Maleimide-based reagents are particularly common for their high specificity towards thiol groups. nih.govjenabioscience.com They react with thiols via a Michael addition reaction to form a stable thioether. nih.govthermofisher.com
Some widely used fluorescent labeling reagents for thiols include:
7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM) : This reagent is essentially non-fluorescent until it reacts with a thiol, making it ideal for quantifying thiols without a separation step. avantorsciences.com
N-(9-Acridinyl)maleimide (NAM) : Used for HPLC labeling. tcichemicals.com
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) : These are also employed for HPLC labeling applications. tcichemicals.com
Alexa Fluor Maleimides : A series of fluorescent dyes with different excitation and emission wavelengths, offering flexibility in experimental design. nih.govthermofisher.com
BODIPY Derivatives : Another class of versatile fluorescent dyes used for thiol labeling. nih.govthermofisher.com
The following table provides an overview of some common fluorescence labeling reagents for thiols:
Fluorescence Labeling Reagents for Thiols| Reagent | Abbreviation | Reactive Group | Notes |
|---|---|---|---|
| 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin | CPM | Maleimide (B117702) | Becomes fluorescent upon reaction with thiols. avantorsciences.com |
| N-(9-Acridinyl)maleimide | NAM | Maleimide | Used for HPLC labeling. tcichemicals.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | --- | Used for HPLC labeling. tcichemicals.com |
| Alexa Fluor Maleimides | --- | Maleimide | A range of dyes with varying spectral properties. nih.govthermofisher.com |
| BODIPY Derivatives | --- | --- | Versatile fluorescent dyes for thiol detection. nih.govthermofisher.com |
Chromophoric Reagents
Chromophoric reagents react with thiols to produce a colored product that can be detected using UV-Vis spectrophotometry. mdpi.com This method, while generally less sensitive than fluorescence labeling, offers a simpler and more accessible means of thiol quantification. nih.gov
The most well-known chromophoric reagent for thiol quantification is 5,5'-dithiobis-(2-nitrobenzoic acid) , commonly known as Ellman's reagent or DTNB . thermofisher.commdpi.com DTNB reacts with a thiol to release the chromophore 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. mdpi.com
Another chromophoric reagent is 4,4'-dipyridyl disulfide (4DPS) , also known as Aldrithiol-4. nih.gov It reacts with thiols to produce 4-pyridinethione, which can be measured spectrophotometrically. nih.govacs.org 4DPS is considered a complementary reagent to DTNB, particularly in non-aqueous solvents where DTNB's performance may be limited. nih.gov
A summary of these chromophoric reagents is presented below:
Chromophoric Reagents for Thiol Detection| Reagent | Abbreviation | Product | Wavelength (λmax) |
|---|---|---|---|
| 5,5'-dithiobis-(2-nitrobenzoic acid) | DTNB | 2-nitro-5-thiobenzoate (TNB) | 412 nm mdpi.com |
| 4,4'-dipyridyl disulfide | 4DPS | 4-pyridinethione | Not specified |
Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing volatile thiols. nih.govsaspublishers.com These techniques offer high resolution and sensitivity, enabling the identification and quantification of individual compounds even at trace levels. researchgate.net
The most common hyphenated techniques for thiol analysis include:
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used technique for the analysis of volatile compounds. nih.govdss.go.th In GC-MS, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer, which provides information about the molecular weight and structure of the compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is suitable for the analysis of less volatile or thermally unstable compounds. nih.govnih.gov The separation is performed by liquid chromatography, followed by detection with a mass spectrometer. nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity. nih.govresearchgate.net
Multidimensional Gas Chromatography (MDGC) : This technique involves the use of two or more gas chromatography columns with different separation properties. Heart-cutting MDGC coupled with mass spectrometry and olfactometry (MDGC-MS/O) has been successfully applied to the qualitative screening of volatile thiols in complex matrices like wine. nih.govacs.org
Method Development for Trace Analysis
The analysis of volatile thiols at trace concentrations (ng/L levels) requires specialized sample preparation and analytical methods. nih.govacs.org A significant challenge is the extraction and concentration of these compounds from the sample matrix. dss.go.th
Several methods have been developed for the trace analysis of volatile thiols:
Solid-Phase Extraction (SPE) : This technique uses a solid sorbent to selectively retain the thiols from a liquid sample. acs.org A novel SPE method using a silver ion (Ag+)-based sorbent has been shown to be effective for isolating volatile thiols from wine. nih.govacs.org
Simultaneous Derivatization/Extraction : This approach combines the derivatization and extraction steps into a single procedure. For example, a method for analyzing volatile thiols in lipid matrices involves a single-step derivatization/extraction with ebselen, followed by LC-HRMS analysis. researchgate.net
Acidic Derivatization : A novel method using diethyl 2-methylenemalonate (EMM) allows for the rapid derivatization of cysteine under acidic conditions, enabling the simultaneous analysis of cysteine and its oxidized form, cystine, by LC-MS/MS. nih.gov This approach helps to preserve the original oxidation state of the thiols during analysis. nih.gov
Challenges in Thiol Detection and Stability
The analysis of thiols is complicated by several factors related to their chemical nature:
Oxidation : Thiols are easily oxidized to disulfides and other species, especially in the presence of air or other oxidizing agents. mdpi.comnih.gov This instability can lead to inaccurate quantification if not properly controlled. nih.gov The oxidation state of thiols is influenced by factors such as pH. mdpi.com
Reactivity : The high reactivity of the thiol group can lead to interactions with other components in the sample matrix, affecting their recovery and detection. nih.gov
Low Concentrations : Volatile thiols are often present at very low concentrations, requiring highly sensitive analytical methods for their detection. mdpi.com
Matrix Effects : The complex nature of many sample matrices, such as food and biological fluids, can interfere with the analysis of thiols. mdpi.com
To address these challenges, it is crucial to use appropriate sample handling and preparation techniques, including quenching reactions by lowering the pH and using reducing agents to maintain the thiol in its reduced state. nih.gov The development of new derivatization reagents and advanced analytical techniques continues to be an active area of research aimed at improving the accuracy and reliability of thiol analysis. nih.gov
Chemical Biology and Mechanistic Studies Involving Thiol Functionality
Redox Chemistry of Thiols and Disulfides: Chemical Mechanisms
The sulfur atom in 1-methoxybutane-2-thiol is central to its redox activity, allowing it to participate in a variety of oxidation-reduction reactions.
The reversible oxidation of thiols to disulfides is a cornerstone of their chemistry. In the case of this compound, two molecules can be oxidized to form the corresponding disulfide, 1,1'-dimethoxy-2,2'-disulfanediyldibutane. This reaction involves the removal of a hydrogen atom from each of the two thiol groups and the formation of a sulfur-sulfur bond. libretexts.org Conversely, the disulfide can be reduced back to two molecules of this compound by the addition of a reducing agent. youtube.com
This interconversion is a redox process where the thiol form is the reduced state and the disulfide form is the oxidized state. libretexts.org The reaction can be initiated by various oxidizing agents. youtube.com The general mechanism of thiol-disulfide interchange often follows an SN2-type model, where a thiolate anion attacks a sulfur atom of a disulfide bond. nih.gov
Table 1: Thiol-Disulfide Interconversion of this compound
| Process | Reactant(s) | Product(s) | General Conditions |
| Oxidation | 2 x this compound | 1,1'-dimethoxy-2,2'-disulfanediyldibutane | Mild oxidizing agents (e.g., O2, H2O2) youtube.comresearchgate.net |
| Reduction | 1,1'-dimethoxy-2,2'-disulfanediyldibutane | 2 x this compound | Reducing agents (e.g., dithiothreitol (B142953) (DTT)) libretexts.org |
The deprotonated form of this compound, the thiolate anion (1-methoxybutan-2-thiolate), is a potent nucleophile. libretexts.orgmasterorganicchemistry.com This high nucleophilicity stems from the large size and polarizability of the sulfur atom, which holds its valence electrons more loosely than a smaller, more electronegative atom like oxygen. stackexchange.com Consequently, the thiolate of this compound is a stronger nucleophile than its corresponding alkoxide, 1-methoxybutan-2-olate. masterorganicchemistry.comstackexchange.com
In systems that mimic biological environments, this nucleophilic character is critical. Thiolates can readily participate in nucleophilic substitution reactions, such as SN2 reactions with alkyl halides, and nucleophilic addition reactions. libretexts.orgyoutube.com For instance, the thiolate of this compound can react with electrophiles to form new carbon-sulfur bonds. youtube.com
The pKa of the thiol group determines the concentration of the reactive thiolate at a given pH. mdpi.com While specific data for this compound is not available, thiols generally have pKa values that allow for a significant population of the thiolate form under physiologically relevant pH conditions. reddit.com
Table 2: Nucleophilic Reactions of 1-methoxybutan-2-thiolate
| Reaction Type | Electrophile | Product Type | Significance |
| SN2 Substitution | Alkyl Halide | Thioether | Formation of stable C-S bonds. libretexts.org |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Covalent modification of molecules. sci-hub.se |
Thiol-Mediated Bioconjugation Chemistry
The nucleophilic nature of the thiol group in this compound makes it a valuable tool for bioconjugation, the process of linking molecules together to form more complex structures.
This compound can readily react with maleimides through a Michael addition reaction. rsc.orgresearchgate.net This reaction is highly efficient and proceeds under mild conditions, making it a popular choice for bioconjugation. nih.gov The thiol adds across the double bond of the maleimide (B117702) ring, forming a stable thioether linkage. nih.gov However, the resulting succinimide (B58015) ring can be susceptible to hydrolysis, which can be influenced by the N-substituent on the maleimide. sci-hub.senih.gov
Similarly, the thiolate of this compound can react with halogeno-compounds, such as alkyl halides, via an SN2 reaction to form a thioether. libretexts.org This provides another robust method for covalently attaching this compound to other molecules.
By leveraging the reactivity of its thiol group, this compound can be used to create ligand-decorated chemical constructs. For example, a molecule containing a maleimide or a haloalkyl group can be reacted with this compound to introduce the 1-methoxybutyl-2-thio group. This strategy allows for the precise installation of this functionality onto a larger molecular scaffold.
Dibromomaleimides offer a platform for dual functionalization, where a thiol can react first, followed by an amine, leading to stable and multifunctional conjugates. rsc.orgnih.gov This approach could be adapted using this compound to generate complex, ligand-decorated structures.
Table 3: Bioconjugation Reactions of this compound
| Reagent | Reaction Type | Resulting Linkage | Key Features |
| Maleimide | Michael Addition | Thioether (Succinimide adduct) | High efficiency, mild conditions. rsc.orgresearchgate.net |
| Halogeno-compound | SN2 Substitution | Thioether | Stable covalent bond formation. libretexts.org |
| Dibromomaleimide | Sequential Michael Addition | Aminothiomaleimide | Allows for dual functionalization. nih.gov |
Investigation of Thiol Reactivity in Complex Chemical Matrices
In such environments, this compound can participate in a network of reactions. It may undergo thiol-disulfide exchange with other thiols or disulfides present in the matrix. libretexts.org Its nucleophilic thiolate form will compete with other nucleophiles for available electrophiles. Furthermore, the presence of oxidizing or reducing agents in the matrix can shift the equilibrium between the thiol and its corresponding disulfide. researchgate.net
The study of thiol reactivity in these complex systems often requires sophisticated analytical techniques to identify and quantify the various reaction products and to understand the kinetics of the competing reaction pathways.
Chemical Transformations of Thiol Precursors
The synthesis of this compound involves the strategic introduction of a thiol group onto a methoxy-substituted butane (B89635) backbone. The chemical transformations to achieve this target molecule generally rely on well-established methods for thiol synthesis, where a suitable precursor molecule is reacted with a sulfur-containing nucleophile. The choice of precursor is critical and is typically an activated form of 1-methoxybutane, such as an alkyl halide or a tosylate derivative, which facilitates nucleophilic substitution.
One of the most common methods for preparing thiols is the reaction of an alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). libretexts.orglibretexts.org In the context of this compound synthesis, a likely precursor would be 2-halo-1-methoxybutane (e.g., 2-bromo-1-methoxybutane). The reaction proceeds via an SN2 mechanism, where the hydrosulfide anion (-SH) acts as the nucleophile, displacing the halide from the second carbon of the butane chain. libretexts.orglibretexts.org To minimize the formation of the corresponding thioether byproduct, an excess of the hydrosulfide reagent is often employed. libretexts.org
An alternative and often preferred method to avoid the thioether side-product involves the use of thiourea (B124793), (NH2)2C=S, as the sulfur source. libretexts.orglibretexts.orglibretexts.org In this two-step process, the alkyl halide precursor first reacts with thiourea to form an intermediate alkylisothiouronium salt. This salt is then subjected to alkaline hydrolysis to yield the desired thiol. libretexts.orglibretexts.org This method is particularly useful for producing clean thiol products.
Another synthetic strategy involves the ring-opening of cyclic ethers. For instance, the reaction of epoxides with thiols in the presence of a catalyst can yield β-hydroxy sulfides. organic-chemistry.org While not a direct synthesis of this compound, this highlights the reactivity of cyclic ethers in forming C-S bonds. A more relevant approach could involve the ring-opening of a substituted oxetane (B1205548) or a similar cyclic ether precursor. Furthermore, the reaction of 2-alkoxy-3,4-dihydropyrans with thiols, leading to complex rearranged products, demonstrates the reactivity of alkoxy-containing cyclic compounds with sulfur nucleophiles, which could be adapted for the synthesis of specific alkoxy thiols. acs.org
The following table summarizes common chemical transformations used in the synthesis of thiols, which are applicable to the preparation of this compound from suitable precursors.
| Reaction Type | Precursor | Reagent(s) | Product | Mechanism |
| Nucleophilic Substitution | Alkyl Halide (e.g., 2-bromo-1-methoxybutane) | Sodium Hydrosulfide (NaSH) | Thiol (this compound) | SN2 |
| Nucleophilic Substitution | Alkyl Halide (e.g., 2-bromo-1-methoxybutane) | 1. Thiourea, 2. Aqueous Base | Thiol (this compound) | SN2 followed by Hydrolysis |
| Ring-Opening | Epoxide | Thiol, Catalyst | β-Hydroxy Sulfide (B99878) | Catalytic Ring-Opening |
This table illustrates general synthetic routes to thiols, adaptable for the synthesis of this compound.
Enzymatic Biotransformation of Thiol-Containing Substrates (Chemical Pathways)
The enzymatic biotransformation of thiol-containing compounds like this compound can proceed through several chemical pathways, primarily involving the modification of the thiol and methoxy (B1213986) functional groups. While specific enzymatic studies on this compound are not extensively documented, the metabolic fate of similar chemical moieties in other molecules provides a strong basis for predicting its biotransformation.
The thiol group is susceptible to a range of enzymatic modifications. A primary pathway is oxidation. Mild oxidation can lead to the formation of a disulfide bridge, where two thiol molecules are coupled to form a disulfide (R-S-S-R'). libretexts.orglibretexts.org This thiol-disulfide interconversion is a common biological redox process. libretexts.org Further oxidation of the sulfur atom can occur, leading to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).
The thioether moiety, which could be formed from this compound through subsequent reactions, is also a substrate for enzymatic cleavage. nih.gov More relevant to the parent compound, the methoxy group can undergo enzymatic O-demethylation. This is a common biotransformation reaction catalyzed by cytochrome P450 enzymes. This process would convert the methoxy group into a hydroxyl group, yielding the corresponding diol-thiol. Studies on methoxyflavones have shown that entomopathogenic fungi are capable of performing such demethylation reactions, often followed by other modifications like hydroxylation and glycosylation. nih.govnih.gov The enzymatic cleavage of methoxy groups is also a known reaction in carbohydrate chemistry, where radical-mediated hydrogen abstraction can lead to the formation of an acetal (B89532) that is subsequently hydrolyzed. nih.gov
The following table outlines potential enzymatic biotransformation pathways for substrates containing thiol and methoxy functionalities, which are likely applicable to this compound.
| Enzymatic Pathway | Functional Group | Enzyme Class (Example) | Resulting Product(s) |
| Oxidation | Thiol (-SH) | Oxidoreductases | Disulfide (R-S-S-R'), Sulfenic Acid (R-SOH), Sulfinic Acid (R-SO₂H), Sulfonic Acid (R-SO₃H) |
| O-Demethylation | Methoxy (-OCH₃) | Cytochrome P450 Monooxygenases | Hydroxyl (-OH) |
| Hydroxylation | Alkyl Chain | Hydroxylases | Hydroxylated Thiol |
This table summarizes potential enzymatic transformations based on the known reactivity of thiol and methoxy groups in biological systems.
Stereochemical Considerations in 1 Methoxybutane 2 Thiol Chemistry
Chirality at the C2 Position
The carbon atom at the second position (C2) in the 1-methoxybutane-2-thiol molecule is bonded to four distinct groups: a hydrogen atom (-H), a thiol group (-SH), an ethyl group (-CH2CH3), and a methoxymethyl group (-CH2OCH3). This structural arrangement makes the C2 carbon a stereocenter, rendering the molecule chiral. Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-methoxybutane-2-thiol and (S)-1-methoxybutane-2-thiol based on the Cahn-Ingold-Prelog priority rules. While these enantiomers possess identical physical properties such as boiling point and refractive index in a non-chiral environment, they exhibit different optical activities, rotating plane-polarized light in opposite directions.
Stereoselective Synthetic Approaches
The synthesis of a single, desired stereoisomer of this compound is a significant challenge in organic chemistry, often requiring specialized techniques to control the three-dimensional arrangement of atoms. Stereoselective synthesis aims to produce a high proportion of one stereoisomer over others.
Common strategies for achieving stereoselectivity include:
Use of Chiral Starting Materials: A prevalent method involves starting with a molecule that already possesses the desired stereochemistry. For instance, a chiral precursor containing the required stereocenter can be chemically converted to this compound while preserving the stereochemical integrity of that center.
Chiral Catalysts and Reagents: Asymmetric catalysis employs chiral catalysts to direct a reaction towards the formation of a specific enantiomer. These catalysts create a chiral environment that favors the transition state leading to one enantiomer over the other. Similarly, the use of chiral reagents can achieve the same outcome.
Enzymatic Resolutions: Biocatalysts, such as enzymes, are inherently chiral and can exhibit high stereoselectivity. An enzymatic reaction can be used to selectively transform one enantiomer of a racemic mixture of this compound (or a precursor), allowing for the separation of the unreacted enantiomer.
Diastereomeric and Enantiomeric Separations
When a chemical synthesis results in a mixture of stereoisomers, their separation is crucial for studying the properties of each individual isomer.
Enantiomers , having identical physical properties, cannot be separated by standard techniques like distillation or crystallization. Their separation often involves:
Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The enantiomers of this compound interact differently with the CSP, leading to different elution times and enabling their separation.
Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent. This reaction forms a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. mdpi.com Once separated, the chiral resolving agent is removed to yield the pure enantiomers of this compound.
| Separation Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of (R)- and (S)-1-methoxybutane-2-thiol. |
| Diastereomeric Resolution | Conversion of enantiomers into diastereomers with different physical properties, allowing for separation by conventional means. mdpi.com | Reaction with a chiral acid or base to form diastereomeric salts, followed by crystallization and regeneration of the enantiomers. |
Impact of Stereochemistry on Chemical Reactivity and Interactions
The specific three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound has a profound effect on their chemical reactivity and biological interactions.
In the realm of chemical reactions , the stereochemistry of this compound can dictate the stereochemical outcome of subsequent reactions. When used as a reactant or a catalyst in an asymmetric synthesis, the inherent chirality of a single enantiomer of this compound can influence the creation of new stereocenters in the product molecule.
Future Research Trajectories and Interdisciplinary Outlooks for 1 Methoxybutane 2 Thiol
Exploration of Novel Synthetic Pathways
The development of efficient and selective synthetic routes to 1-methoxybutane-2-thiol is the foundational step for any future research. Several established methods for thiol synthesis could be adapted and optimized for this target.
A primary approach would involve the nucleophilic substitution of a suitable precursor. For instance, the reaction of a 2-halobutane derivative bearing a 1-methoxy group with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) is a plausible route. chemistrysteps.com Another well-established method is the use of thiourea (B124793) to form an isothiouronium salt, which is subsequently hydrolyzed to yield the thiol. chemistrysteps.comias.ac.in This method has been successfully applied to the synthesis of various thiols, including methoxybenzyl thiols. ias.ac.in
More advanced and potentially greener synthetic strategies could also be explored. The use of xanthates as thiol surrogates offers an odorless alternative to traditional methods. researchgate.net Furthermore, the direct conversion of a corresponding alcohol, 1-methoxybutan-2-ol, to the thiol could be investigated using reagents like Lawesson's reagent or via a Mitsunobu reaction with thioacetic acid followed by hydrolysis. mdpi.com The regioselectivity of these reactions would be a key area of investigation to ensure the desired 2-thiol isomer is obtained.
| Potential Synthetic Pathway | Key Reagents | Plausible Advantages | Potential Challenges |
| Nucleophilic Substitution | 1-methoxy-2-halobutane, NaSH | Readily available reagents | Potential for elimination side reactions |
| Thiourea Route | 1-methoxy-2-halobutane, Thiourea, Base | High yields for some substrates ias.ac.in | Requires a two-step process |
| Xanthate Method | 1-methoxy-2-halobutane, Potassium ethyl xanthate | Odorless procedure researchgate.net | May require optimization for this specific substrate |
| From Alcohol | 1-methoxybutan-2-ol, Lawesson's reagent/Mitsunobu | Direct conversion from alcohol | Regioselectivity, potential for side reactions |
Design and Synthesis of Advanced Derivatives with Tunable Reactivity
The thiol group in this compound is a versatile handle for the synthesis of a wide array of derivatives with potentially tunable properties. The reactivity of the thiol can be modulated by the electronic influence of the neighboring methoxy (B1213986) group.
Key derivatives to explore would include:
Disulfides: Symmetrical and unsymmetrical disulfides can be readily prepared by the controlled oxidation of this compound. These derivatives are important in the context of redox chemistry and dynamic covalent chemistry.
Thioethers: The thiol can undergo S-alkylation or S-arylation to form a variety of thioethers. organic-chemistry.org These reactions could be used to attach the this compound moiety to other molecules of interest, such as polymers or biomolecules.
Thioesters: Reaction with acyl chlorides or carboxylic acids would yield thioesters, which are important intermediates in organic synthesis and can exhibit interesting biological activities.
Michael Adducts: The thiol group is an excellent nucleophile for Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex functionalized molecules. nih.gov
The presence of the methoxy group could influence the pKa of the thiol, thereby affecting its nucleophilicity and the rates of these reactions. The design of these derivatives would be guided by the desired application, for instance, creating derivatives with specific solubility, volatility, or chelating properties.
Integration into Advanced Analytical Platforms
The unique structure of this compound makes it a candidate for integration into various advanced analytical platforms, both as an analyte and as a functional component of the platform itself.
For the detection and quantification of this compound, derivatization strategies are key, particularly for chromatographic methods like HPLC-MS/MS. nih.govacs.org Reagents that react specifically with thiols, such as maleimides or iodoacetamides, could be used to introduce a chromophore or a readily ionizable group, enhancing detection sensitivity. nih.govresearchgate.net The development of a specific analytical method would be crucial for monitoring its presence in various matrices. tandfonline.comnih.govacs.org
Furthermore, this compound or its derivatives could be incorporated into sensor platforms. mdpi.com The thiol group can act as a recognition element for heavy metal ions due to the soft nature of sulfur. wikipedia.org It could also be used in the development of fluorescent probes, where the interaction of the thiol with an analyte modulates the fluorescence signal. rsc.orgnih.gov The methoxy group could be used to tune the solubility and photophysical properties of such probes. The development of colorimetric sensor arrays for the identification of various thiols has also been demonstrated and could be a promising avenue. acs.org
| Analytical Application | Methodology | Potential Role of this compound |
| Trace Analysis | HPLC-MS/MS with derivatization acs.org | Analyte requiring sensitive detection |
| Heavy Metal Sensing | Fluorescent or colorimetric sensors mdpi.com | Recognition element for metal ions |
| Biosensing | Thiol-reactive probes nih.gov | Component of a probe for biological thiols |
| On-tissue Derivatization | MALDI Mass Spectrometry Imaging researchgate.net | Target for in situ derivatization to enhance detection |
Theoretical Predictions Guiding Experimental Research
Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool in predicting the properties and reactivity of this compound, thereby guiding experimental efforts. nih.govnih.govresearchgate.netchemaxon.commdpi.commdpi.comacs.orgnih.govacs.orgmdpi.comresearchgate.net
DFT calculations can be employed to:
Predict Molecular Structure and Conformation: Determine the most stable conformations of the molecule, considering the interplay between the methoxy and thiol groups.
Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies to aid in the characterization of the synthesized compound and its derivatives. chemaxon.com
Determine Physicochemical Properties: Estimate properties such as pKa of the thiol group, bond dissociation energies, and redox potentials. nih.govmdpi.com The pKa is a critical parameter that governs the reactivity of the thiol. nih.gov
Model Reaction Mechanisms: Investigate the transition states and reaction pathways for the synthesis and derivatization of this compound, providing insights into reaction kinetics and selectivity. nih.govacs.org
By building a robust theoretical model of this compound, researchers can prioritize synthetic routes, anticipate the reactivity of the molecule, and design experiments more efficiently.
Role in Emerging Green Chemistry Methodologies
The principles of green chemistry emphasize the use of renewable resources, atom economy, and the design of environmentally benign processes. This compound and its derivatives could play a significant role in this context.
A particularly promising area is thiol-ene chemistry , a click reaction that involves the radical-mediated addition of a thiol to a double bond. rsc.orgresearchgate.netrsc.org This reaction is highly efficient, often proceeds under mild conditions (e.g., UV irradiation), and is insensitive to oxygen. rsc.orgresearchgate.net this compound could serve as a monomer in thiol-ene polymerizations to create novel polymers with tailored properties. The methoxy group could enhance the solubility of the resulting polythioethers or introduce specific functionalities. These polymers could find applications in coatings, adhesives, and biomaterials. rsc.orgchemistryviews.orgnih.gov
Furthermore, thiols derived from renewable resources are gaining attention. mdpi.com If 1-methoxybutan-2-ol can be sourced from biorenewable feedstocks, the subsequent synthesis of this compound would align with the goals of sustainable chemistry. The use of thiols as organocatalysts is another emerging area where this compound could be explored.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methoxybutane-2-thiol, and how can purity be validated?
Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or thiol-ene reactions. For example, reacting 2-bromo-1-methoxybutane with a thiolate nucleophile (e.g., NaSH) under controlled pH and temperature (e.g., 50–70°C in ethanol) may yield the target compound. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and retention time, complemented by H NMR to verify structural integrity (e.g., methoxy singlet at ~3.3 ppm and thiol proton absence due to exchange) .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer: Due to the thiol group’s susceptibility to oxidation, storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Handling should occur in a fume hood with nitrile gloves and chemical-resistant lab coats. Pre-purge reaction vessels with nitrogen to minimize disulfide formation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify methoxy (δ ~3.3 ppm) and thiol-adjacent carbons (δ ~25–35 ppm).
- IR : Confirm S-H stretch (~2550 cm) and methoxy C-O vibrations (~1100 cm).
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks and fragmentation patterns consistent with thiol-containing compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic reactions?
Methodological Answer: Discrepancies in reactivity may arise from solvent polarity, steric effects, or trace metal catalysts. Systematic studies under varying conditions (e.g., polar aprotic vs. protic solvents) with controlled reagent ratios are critical. For example, compare reaction yields in DMSO versus ethanol, and use inductively coupled plasma (ICP) analysis to rule out metal contamination .
Q. What strategies are recommended for studying the thermal stability of this compound under reaction conditions?
Methodological Answer: Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Couple this with real-time GC-MS monitoring of heated samples (e.g., 50–150°C) to identify degradation products like disulfides or methoxybutene isomers. Kinetic studies using Arrhenius plots can model stability thresholds .
Q. How can computational modeling predict the behavior of this compound in complex reaction systems?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density around the thiol group, predicting nucleophilicity and oxidation propensity. Molecular dynamics simulations may further elucidate solvent effects on reactivity .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be mitigated?
Methodological Answer: Trace disulfides or oxidized byproducts may co-elute with the target compound in GC-MS. Use high-resolution LC-MS with a reverse-phase C18 column and tandem mass spectrometry (MS/MS) for selective ion monitoring. Internal standards (e.g., deuterated thiols) improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
